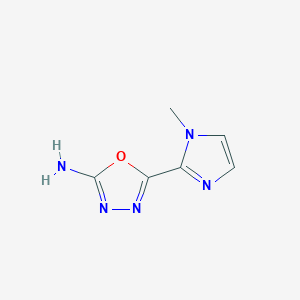

5-(1-methyl-1H-imidazol-2-yl)-1,3,4-oxadiazol-2-amine

Description

Properties

IUPAC Name |

5-(1-methylimidazol-2-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c1-11-3-2-8-4(11)5-9-10-6(7)12-5/h2-3H,1H3,(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLWURJNIWMHQFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2=NN=C(O2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421601-89-9 | |

| Record name | 5-(1-methyl-1H-imidazol-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Oxidative Cyclization of Thiosemicarbazides

A widely employed method for 2-amino-1,3,4-oxadiazoles involves the oxidative desulfurization of thiosemicarbazides. Patel et al. demonstrated this using hypervalent iodine reagents (iodobenzene and Oxone) to convert thiosemicarbazides (34 ) into 2-amino-1,3,4-oxadiazoles (35 ) with yields exceeding 80%. For the target compound, the precursor 34 would derive from 1-methylimidazole-2-carbohydrazide and methyl isocyanate. The reaction proceeds via nucleophilic attack and subsequent cyclization, with iodine reagents facilitating sulfur elimination (Figure 1).

Reaction Conditions :

- Solvent: Dichloromethane

- Temperature: 0°C to room temperature

- Time: 6–8 hours

- Yield (analogous compounds): 75–92%

This method is notable for mild conditions and scalability, though the toxicity of iodine reagents necessitates careful handling.

T3P-Mediated Coupling of Acylhydrazides and Isocyanates

The coupling reagent T3P (propane phosphonic anhydride) enables one-pot synthesis of 2-amino-1,3,4-oxadiazoles from acylhydrazides (17 ) and isocyanates (18 ). Applied to the target compound, 1-methylimidazole-2-carbohydrazide would react with cyanamide or a substituted isocyanate under T3P catalysis. The mechanism involves dehydration and cyclization, forming the oxadiazole ring (Figure 2).

Reaction Conditions :

T3P offers advantages such as reduced epimerization and water solubility, making it environmentally favorable.

Electro-Oxidative Synthesis Using LiClO₄

Sanjeev Kumar et al. reported an electro-oxidative method utilizing lithium perchlorate (LiClO₄) in acetonitrile to synthesize 2-amino-5-substituted oxadiazoles at room temperature. Semicarbazones (25 ), derived from 1-methylimidazole-2-carbaldehyde and semicarbazide, undergo oxidation at a platinum electrode, forming the target compound via intermediate radical species (Figure 3).

Reaction Conditions :

This method eliminates the need for stoichiometric oxidants, though it requires specialized equipment.

Photocatalytic Oxidative Cyclization

Kapoorr et al. developed a visible-light-driven method using eosin-Y as a photocatalyst and atmospheric oxygen as the oxidant. Semicarbazones (27 ) derived from 1-methylimidazole-2-carbaldehyde are irradiated to form the oxadiazole ring. The process exploits singlet oxygen generation, enabling rapid cyclization (Figure 4).

Reaction Conditions :

- Light Source: Visible light (450 nm)

- Catalyst: Eosin-Y (2 mol%)

- Solvent: Dichloroethane

- Time: 2 hours

- Yield (analogous compounds): 85–94%

This approach is energy-efficient and scalable, though substrate solubility in non-polar solvents may limit applicability.

Pd-Catalyzed Oxidative Annulation

Fang et al. demonstrated Pd-catalyzed annulation between hydrazides (31 ) and isocyanides (32 ) to form 2-amino-1,3,4-oxadiazoles. For the target compound, 1-methylimidazole-2-carbohydrazide would react with tert-butyl isocyanide in toluene under oxygen, with palladium acetate facilitating C–O bond formation (Figure 5).

Reaction Conditions :

- Catalyst: Pd(OAc)₂ (5 mol%)

- Solvent: Toluene

- Temperature: 100°C

- Time: 8 hours

- Yield (analogous compounds): 68–77%

This method offers excellent regioselectivity but requires inert conditions.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Oxidative Desulfurization | Iodine reagents, 0–25°C | 75–92% | High yield, scalable | Toxic reagents |

| T3P Coupling | Acetonitrile, 60°C | 70–85% | Eco-friendly, one-pot | Long reaction time |

| Electro-Oxidation | LiClO₄, RT | 65–78% | No stoichiometric oxidants | Specialized equipment |

| Photocatalytic | Visible light, RT | 85–94% | Rapid, energy-efficient | Solvent limitations |

| Pd-Catalyzed Annulation | Pd(OAc)₂, 100°C | 68–77% | Regioselective | Inert atmosphere required |

Chemical Reactions Analysis

Types of Reactions

5-(1-methyl-1H-imidazol-2-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Synthesis of 5-(1-methyl-1H-imidazol-2-yl)-1,3,4-oxadiazol-2-amine

The synthesis of this compound can be achieved through various methods involving the reaction of suitable precursors. The following general synthetic route is commonly employed:

- Starting Materials : The synthesis typically begins with 1-methyl-1H-imidazole and appropriate carboxylic acids or hydrazides.

- Formation of Oxadiazole Ring : The reaction involves cyclization to form the oxadiazole ring through dehydration or condensation reactions.

- Characterization : The synthesized compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Example Synthesis Method

A representative method involves the reaction of 1-methyl-1H-imidazole with oxalyl chloride followed by treatment with hydrazine hydrate. This results in the formation of the desired oxadiazole derivative with good yield and purity.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further pharmacological studies.

Anticancer Activity

Research has shown that derivatives of 1,3,4-oxadiazole possess significant anticancer properties. For instance:

- Mechanism : These compounds may induce apoptosis in cancer cells through various pathways, including inhibition of specific kinases involved in cell proliferation.

- Case Study : A study evaluated a series of oxadiazole derivatives for their cytotoxic effects on different cancer cell lines (e.g., breast cancer and leukemia), demonstrating promising results in reducing cell viability .

Antimicrobial Properties

The compound also displays antimicrobial activity against various pathogens:

- Testing : Antimicrobial susceptibility tests have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.

- Significance : This property suggests potential applications in developing new antibiotics or antimicrobial agents .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties:

- Mechanism : It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

- Research Findings : Studies have indicated that oxadiazole derivatives can reduce inflammation in animal models of arthritis and other inflammatory diseases .

Applications in Drug Discovery

The compound's unique structure positions it as a valuable scaffold in drug discovery:

| Application Area | Description |

|---|---|

| Anticancer Agents | Potential for developing new therapies targeting cancer cells. |

| Antibiotics | Investigated for efficacy against resistant bacterial strains. |

| Anti-inflammatory Drugs | Development of treatments for chronic inflammatory conditions. |

Mechanism of Action

The mechanism of action of 5-(1-methyl-1H-imidazol-2-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituents attached to the oxadiazole core. Below is a detailed comparison of 5-(1-methyl-1H-imidazol-2-yl)-1,3,4-oxadiazol-2-amine with analogous compounds, focusing on structural features, biological activities, and synthesis methods.

Structural and Functional Variations

Key Observations

Substituent Impact on Activity :

- Electron-withdrawing groups (e.g., nitro in 4-nitrophenyl derivatives) enhance enzyme inhibition by stabilizing hydrogen bonds, as seen in GSK-3β binding .

- Bulkier substituents (e.g., benzimidazole-methyl or indolyl-pyrrolopyridine) improve target specificity for kinases and Topo II due to steric and π-π interactions .

- Heteroaromatic rings (imidazole, pyridine, indole) modulate solubility and bioavailability. For instance, pyridinyl derivatives exhibit cytotoxic activity comparable to standard chemotherapeutics .

Synthetic Accessibility :

- The target compound is commercially available, suggesting robust synthetic protocols (e.g., cyclization of semicarbazides or photocatalytic methods described for related oxadiazoles) .

- High-yield routes (e.g., visible-light-driven synthesis of 5-aryl-oxadiazoles with >90% yields) are applicable to analogs .

Binding Interactions :

- The oxadiazole-2-amine moiety consistently participates in hydrogen bonding with biological targets (e.g., GSK-3β’s ATP-binding pocket), emphasizing its role as a pharmacophore .

- Methylimidazole in the target compound may offer unique electronic effects, though its specific interactions remain uncharacterized in the provided data.

Biological Activity

5-(1-methyl-1H-imidazol-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory properties, and potential mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features both imidazole and oxadiazole rings, which are known for their significant roles in pharmacology. The molecular formula is with a molecular weight of 165.15 g/mol. Its structure can be represented as follows:

1. Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit antimicrobial properties. A study demonstrated that derivatives of 1,3,4-oxadiazoles showed significant activity against various bacterial strains. Specifically, this compound has been identified as a potential candidate for developing new antimicrobial agents due to its ability to inhibit the growth of pathogenic bacteria .

2. Anticancer Properties

The anticancer potential of this compound has been explored through various studies:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| PC-3 (Prostate Cancer) | 0.67 | High potency against cancer cells |

| HCT-116 (Colon Cancer) | 0.80 | Significant growth inhibition |

| ACHN (Renal Cancer) | 0.87 | Notable cytotoxicity |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as inhibiting key signaling pathways involved in cell proliferation and survival .

3. Anti-inflammatory Effects

In vivo studies have shown that derivatives of oxadiazoles possess anti-inflammatory properties. The compound has been tested for its ability to reduce inflammation markers in animal models. For instance, a study reported significant reductions in inflammatory cytokines when treated with compounds related to this compound .

The biological activities of 5-(1-methyl-1H-imidazol-2-yl)-1,3,4-oxadiazol-2-amines are attributed to their interaction with specific biological targets:

Anticancer Mechanisms:

- Inhibition of EGFR (Epidermal Growth Factor Receptor)

- Induction of apoptosis through caspase activation

- Disruption of cell cycle progression

Antimicrobial Mechanisms:

- Disruption of bacterial cell wall synthesis

- Inhibition of nucleic acid synthesis

Anti-inflammatory Mechanisms:

- Suppression of pro-inflammatory cytokines

- Modulation of immune responses

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives based on the oxadiazole structure:

- Synthesis and Evaluation : A series of oxadiazole derivatives were synthesized and screened for anticancer activity by the National Cancer Institute (NCI). Among these, compounds showed promising results against various cancer cell lines with IC50 values significantly lower than standard chemotherapeutics .

- Docking Studies : Molecular docking studies have provided insights into the binding affinities of these compounds with target proteins involved in cancer progression and inflammation pathways .

Q & A

Q. How can researchers harmonize computational predictions with empirical results for this compound?

- Methodology :

- Blind docking : Validate predicted binding poses with mutagenesis or crystallographic data.

- QSAR models : Develop regression models linking calculated descriptors (e.g., logP, polar surface area) to observed bioactivity .

- Error analysis : Quantify deviations between theoretical and experimental values to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.